N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide
Description
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide is a complex organic compound with a molecular formula of C19H23N3O2S and a molecular weight of 357.47 g/mol. This compound features a unique structure that includes an aziridine ring, a thiazole ring, and a phenylacetamide moiety, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(23)20-17-7-15(18-11-25-13(2)21-18)5-6-19(17)24-10-16-9-22(16)8-14-3-4-14/h5-7,11,14,16H,3-4,8-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWNFCVCVCZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3CN3CC4CC4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The aziridine and thiazole intermediates are then coupled with a phenylacetamide derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxaziridines
Reduction: Dihydrothiazoles
Substitution: Various substituted phenylacetamides
Scientific Research Applications
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring may contribute to the compound’s ability to interact with metal ions and other biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug featuring a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent containing a thiazole ring.
Uniqueness
N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide is unique due to its combination of an aziridine ring, a thiazole ring, and a phenylacetamide moiety. This unique structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
